molecular formula C9H14NO7P B14574339 Diethyl [hydroxy(5-nitrofuran-2-yl)methyl]phosphonate CAS No. 61739-04-6

Diethyl [hydroxy(5-nitrofuran-2-yl)methyl]phosphonate

Cat. No.: B14574339
CAS No.: 61739-04-6
M. Wt: 279.18 g/mol
InChI Key: FBHVAUNCAYLBNW-UHFFFAOYSA-N
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Description

Diethyl [hydroxy(5-nitrofuran-2-yl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a nitrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [hydroxy(5-nitrofuran-2-yl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable nitrofuran derivative. One common method includes the use of dimethyl phosphite and 5-nitrofurfural under basic conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product is crucial and can be achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl [hydroxy(5-nitrofuran-2-yl)methyl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl [hydroxy(5-nitrofuran-2-yl)methyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [hydroxy(5-nitrofuran-2-yl)methyl]phosphonate involves its interaction with biological molecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the phosphonate group can interact with enzymes and other proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl [hydroxy(5-nitrofuran-2-yl)methyl]phosphonate
  • Diethyl [hydroxy(5-nitrothiophen-2-yl)methyl]phosphonate
  • Diethyl [hydroxy(5-nitropyridin-2-yl)methyl]phosphonate

Uniqueness

Diethyl [hydroxy(5-nitrofuran-2-yl)methyl]phosphonate is unique due to its specific combination of a nitrofuran moiety and a phosphonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61739-04-6

Molecular Formula

C9H14NO7P

Molecular Weight

279.18 g/mol

IUPAC Name

diethoxyphosphoryl-(5-nitrofuran-2-yl)methanol

InChI

InChI=1S/C9H14NO7P/c1-3-15-18(14,16-4-2)9(11)7-5-6-8(17-7)10(12)13/h5-6,9,11H,3-4H2,1-2H3

InChI Key

FBHVAUNCAYLBNW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=C(O1)[N+](=O)[O-])O)OCC

Origin of Product

United States

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